N,N'-Bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]octanediamide N,N'-Bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]octanediamide
Brand Name: Vulcanchem
CAS No.: 84760-91-8
VCID: VC0429646
InChI: InChI=1S/C28H36N2O6/c1-19(25-17-33-21-11-7-9-13-23(21)35-25)29-27(31)15-5-3-4-6-16-28(32)30-20(2)26-18-34-22-12-8-10-14-24(22)36-26/h7-14,19-20,25-26H,3-6,15-18H2,1-2H3,(H,29,31)(H,30,32)
SMILES: CC(C1COC2=CC=CC=C2O1)NC(=O)CCCCCCC(=O)NC(C)C3COC4=CC=CC=C4O3
Molecular Formula: C28H36N2O6
Molecular Weight: 496.6g/mol

N,N'-Bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]octanediamide

CAS No.: 84760-91-8

Main Products

VCID: VC0429646

Molecular Formula: C28H36N2O6

Molecular Weight: 496.6g/mol

N,N'-Bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]octanediamide - 84760-91-8

CAS No. 84760-91-8
Product Name N,N'-Bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]octanediamide
Molecular Formula C28H36N2O6
Molecular Weight 496.6g/mol
IUPAC Name N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]octanediamide
Standard InChI InChI=1S/C28H36N2O6/c1-19(25-17-33-21-11-7-9-13-23(21)35-25)29-27(31)15-5-3-4-6-16-28(32)30-20(2)26-18-34-22-12-8-10-14-24(22)36-26/h7-14,19-20,25-26H,3-6,15-18H2,1-2H3,(H,29,31)(H,30,32)
Standard InChIKey JVKYCWVBOGIFCQ-UHFFFAOYSA-N
SMILES CC(C1COC2=CC=CC=C2O1)NC(=O)CCCCCCC(=O)NC(C)C3COC4=CC=CC=C4O3
Canonical SMILES CC(C1COC2=CC=CC=C2O1)NC(=O)CCCCCCC(=O)NC(C)C3COC4=CC=CC=C4O3
PubChem Compound 3119443
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator